molecular formula C12H26N2O B1480086 1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol CAS No. 2097995-54-3

1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol

Cat. No.: B1480086
CAS No.: 2097995-54-3
M. Wt: 214.35 g/mol
InChI Key: VIWHNHDQQDTRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol is a useful research compound. Its molecular formula is C12H26N2O and its molecular weight is 214.35 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with polyamine oxidases, which are involved in the catabolism of polyamines. These interactions often result in the production of hydrogen peroxide and other byproducts, which can influence cellular processes . Additionally, this compound can act as a substrate for certain enzymes, leading to its incorporation into metabolic pathways .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the levels of reactive oxygen species (ROS) within cells, which can lead to changes in gene expression and cellular responses to stress . Furthermore, its interaction with polyamine oxidases can result in the production of metabolites that influence cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with polyamine oxidases results in the oxidation of polyamines, producing hydrogen peroxide and other byproducts . These byproducts can then interact with other cellular components, leading to changes in gene expression and cellular function . Additionally, this compound can modulate the activity of certain signaling pathways, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term exposure to this compound has been observed to result in sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular function are noted . It is crucial to determine the optimal dosage to maximize its benefits while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as polyamine oxidases, leading to the production of metabolites like hydrogen peroxide and 1,3-diaminopropane . These metabolites can further participate in other metabolic processes, influencing metabolic flux and metabolite levels within cells . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall efficacy and impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with polyamine oxidases can lead to its localization in peroxisomes, where it participates in the catabolism of polyamines . Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes .

Properties

IUPAC Name

1-(3-aminopropyl)-3-(2-methylpropyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-10(2)8-11-9-14(6-3-5-13)7-4-12(11)15/h10-12,15H,3-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWHNHDQQDTRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCC1O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.